N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Catalog No.
S839338
CAS No.
849217-60-3
M.F
C17H15FN2O3
M. Wt
314.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropan...

CAS Number

849217-60-3

Product Name

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23)

InChI Key

FSFMBVMXIPQPMJ-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is characterized by its chemical formula C17H15FN2O3 and a CAS Number of 849217-60-3. This compound features a cyclopropane core substituted with both a fluorophenyl and a hydroxyphenyl group, contributing to its unique physical and chemical properties. The presence of the fluorine atom enhances its lipophilicity and potentially its biological activity .

  • Impurity of Cabozantinib: N-(4-F)-Ph-Cbz is recognized as an impurity of Cabozantinib, a tyrosine kinase inhibitor used to treat various cancers [, ]. Identifying and characterizing impurities are crucial steps in drug development and quality control [].

Scientific research involving N-(4-F)-Ph-Cbz primarily focuses on its role as an impurity in Cabozantinib. This includes:

  • Detection and Quantification: Developing analytical methods to detect and quantify N-(4-F)-Ph-Cbz in Cabozantinib samples is important for ensuring drug purity. Research papers describe methods using high-performance liquid chromatography (HPLC) to achieve this [].
  • Impact on Cabozantinib's Properties: Studies may investigate how the presence of N-(4-F)-Ph-Cbz affects the stability, efficacy, or safety of Cabozantinib.
Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acids.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution due to the presence of electron-donating groups like hydroxyl and electron-withdrawing groups like fluorine.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Research indicates that N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibits biological activities that may include:

  • Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly due to its ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various microbial strains.
  • Toxicological Profile: It is classified as harmful if swallowed and can cause skin irritation .

Several methods have been proposed for synthesizing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide:

  • Direct Amidation: Reaction of 4-fluorobenzoic acid with 4-hydroxyaniline in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
  • Cyclopropanation Reactions: Utilizing cyclopropanation techniques involving diazo compounds to introduce the cyclopropane moiety into the structure.
  • Multi-step Synthesis: Employing a multi-step strategy that includes functionalization of aromatic rings followed by cyclization.

The applications of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide extend across various domains:

  • Pharmaceutical Development: Investigated as a lead compound in drug discovery programs targeting cancer and infectious diseases.
  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing fluorescent materials due to its unique electronic properties.

Interaction studies have focused on the compound's binding affinity to biological targets. Preliminary data suggest:

  • Protein Binding: The compound may exhibit significant interactions with proteins involved in cancer pathways, indicating potential for therapeutic use.
  • Enzyme Inhibition: Studies are ongoing to evaluate its role as an inhibitor for specific enzymes linked to disease processes.

Several compounds share structural similarities with N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. These include:

Compound NameStructureNotable Features
N-(4-Chlorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideSimilar core structure with chlorine instead of fluorinePotentially different biological activity due to chlorine substitution
N-(Phenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideLacks halogen substitutionMay exhibit different pharmacokinetics
N-(3-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamideFluorine at a different positionVariation in electronic properties affecting activity

The uniqueness of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents which may enhance its biological activity compared to similar compounds.

XLogP3

3.3

Dates

Modify: 2023-08-16

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